molecular formula C26H28N6O5S2 B2462266 N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 309968-19-2

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2462266
CAS No.: 309968-19-2
M. Wt: 568.67
InChI Key: ZPLOOLNERQNXKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key precursor N- (1H-benzo [d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacted with various secondary amines in boiling ethanol to yield acrylonitriles .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that certain 1,2,4-triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have been tested for their selectivity towards cancer cells and identified as potential candidates for further investigation as anticancer agents. Specifically, certain derivatives have shown notable activity in 3D cell cultures, suggesting their potential in targeting complex tumor environments (Šermukšnytė et al., 2022).

Antifungal Effects

Triazole-oxadiazole compounds, closely related to the chemical structure , have displayed potent antifungal activities against various Candida species. These compounds have been shown to induce apoptotic effects on Candida cells, offering a potential route for developing new antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antimicrobial Applications

Several triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating their potential use in treating bacterial and fungal infections (Singh et al., 2010).

Antioxidant Ability

Some triazole derivatives, structurally related to the compound of interest, have demonstrated notable antioxidant properties. For instance, certain compounds have exhibited higher antioxidant ability than standard controls in assays, suggesting their potential use as antioxidants in various applications (Šermukšnytė et al., 2022).

Herbicidal Activity

Triazole derivatives have been explored for their potential as herbicides, particularly as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism. Some compounds have exhibited potent herbicidal activity with broad-spectrum efficacy, suggesting their potential application in agriculture (Zuo et al., 2013).

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S2/c1-15-6-7-16(2)18(10-15)32-21(30-31-26(32)39-14-22(33)29-25-27-8-9-38-25)13-28-24(34)17-11-19(35-3)23(37-5)20(12-17)36-4/h6-12H,13-14H2,1-5H3,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOOLNERQNXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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